Dibenzyl(dimethyl)stannane

Organotin reagent Thermal stability Stille coupling

Dibenzyl(dimethyl)stannane (CAS 17841-75-7) is a tetraorganotin compound with the molecular formula C₁₆H₂₀Sn and molecular weight 331.04 g/mol. It features a tin center bonded to two benzyl groups and two methyl groups, placing it within the broader class of unsymmetrical tetraorganotins used as intermediates in palladium-catalyzed cross-coupling reactions.

Molecular Formula C16H20Sn
Molecular Weight 331 g/mol
CAS No. 17841-75-7
Cat. No. B090928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzyl(dimethyl)stannane
CAS17841-75-7
Synonymsdibenzyl-dimethyl-stannane
Molecular FormulaC16H20Sn
Molecular Weight331 g/mol
Structural Identifiers
SMILESC[Sn](C)(CC1=CC=CC=C1)CC2=CC=CC=C2
InChIInChI=1S/2C7H7.2CH3.Sn/c2*1-7-5-3-2-4-6-7;;;/h2*2-6H,1H2;2*1H3;
InChIKeySBPVNOJMOXZFTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzyl(dimethyl)stannane (CAS 17841-75-7): A Dual-Benzyl Tetraorganotin Reagent for Selective Group Transfer


Dibenzyl(dimethyl)stannane (CAS 17841-75-7) is a tetraorganotin compound with the molecular formula C₁₆H₂₀Sn and molecular weight 331.04 g/mol . It features a tin center bonded to two benzyl groups and two methyl groups, placing it within the broader class of unsymmetrical tetraorganotins used as intermediates in palladium-catalyzed cross-coupling reactions [1]. Its structural architecture—two transferable benzyl ligands and two methyl spectator groups—positions it as a specialized reagent for selective benzyl transfer in Stille-type couplings, distinguishing it from both simpler tetraalkyltins and mixed aryl-alkyl stannanes [1].

Why Generic Tetraorganotin Substitution Fails: The Benzyl-vs-Methyl Selectivity Gap in Dibenzyl(dimethyl)stannane


In-class tetraorganotin compounds cannot be freely interchanged because group transfer selectivity in Stille couplings is governed by the electronic nature of the organic ligands bound to tin [1]. Tetramethyltin transfers only methyl groups, while dimethyldiphenyltin transfers phenyl groups—neither can deliver a benzyl moiety. Benzyltributyltin transfers a single benzyl group but introduces three non-transferable butyl groups that alter solubility, reaction kinetics, and by-product profiles [1]. Dibenzyl(dimethyl)stannane uniquely provides two transferable benzyl groups per molecule with compact methyl spectator ligands, offering a distinct balance of atom economy and reactivity that no single in-class analog replicates [2].

Dibenzyl(dimethyl)stannane: Quantitative Differentiation Evidence Guide


Higher Boiling Point Enables Elevated-Temperature Coupling Protocols Unavailable to Lower-Molecular-Weight Tetraorganotins

Dibenzyl(dimethyl)stannane exhibits a boiling point of 360.8 °C at 760 mmHg, substantially higher than the two closest tetraorganotin analogs used in benzyl or aryl transfer: tetramethyltin (74–78 °C) and dimethyldiphenyltin (~308 °C) [1]. This ~53 °C elevation relative to dimethyldiphenyltin and ~283 °C elevation relative to tetramethyltin directly translates into a wider thermal operating window for reactions requiring elevated temperatures without reagent volatilization losses.

Organotin reagent Thermal stability Stille coupling Process chemistry

119Sn NMR Chemical Shift as a Structural Probe: Differentiating Dibenzyl- from Dimethyl- and Dibutyl-Tin Complexes

In a 2020 study by Harisomayajula et al., diorganotin(IV) complexes bearing the same O,N,O'-tris-chelating diaza-scaffold exhibited distinct ¹¹⁹Sn NMR chemical shifts that correlated with the organic substituent: dimethyltin (-247.5 ppm), dibutyltin (-267.0 ppm), and dibenzyltin (-333.6 ppm) [1]. The ~86 ppm upfield shift of the dibenzyl derivative relative to the dimethyl analog, and ~67 ppm upfield relative to the dibutyl analog, provides a quantitative spectroscopic signature that can distinguish dibenzyl-containing tin species from their alkyl counterparts in reaction monitoring and quality control.

119Sn NMR Structural characterization Coordination chemistry Spectroscopic fingerprint

Dual-Benzyl Architecture Offers Higher Benzyl Transfer Atom Economy Than Monobenzyl Stille Reagents

In the canonical Stille coupling mechanism, the group with the weakest Sn–C bond or greatest migratory aptitude transfers preferentially to palladium [1]. For tetraorganotin compounds bearing both benzyl and alkyl groups, benzyl transfer is strongly favored, leaving the alkyl groups as non-transferable spectator ligands [1][2]. Dibenzyl(dimethyl)stannane carries two transferable benzyl groups per molecule, in contrast to benzyltributyltin (one benzyl, three non-transferable butyl groups) or benzyltrimethyltin (one benzyl, three non-transferable methyl groups). This architectural difference means that, per mole of tin reagent consumed, dibenzyl(dimethyl)stannane can theoretically deliver twice the molar equivalents of benzylated product, reducing both tin waste and reagent cost per benzyl unit transferred.

Atom economy Stille coupling Benzyl transfer Reagent stoichiometry

Cytotoxicity Rank Order: Dibenzyltin Compounds Occupy an Intermediate Toxicity Position Among Diorganotins

In a structure-activity study of diorganotin cytotoxicity using the neutral red assay across multiple cell types, the potency ranking was established as: dibutyltin > diphenyltin > dibenzyltin > dipropyltin > diethyltin > dimethyltin [1]. Dibenzyltin dichloride (Be₂Sn) exhibited intermediate cytotoxicity, less toxic than dibutyltin and diphenyltin derivatives but more toxic than diethyltin and dimethyltin. This positions dibenzyl-containing organotin reagents in a moderate toxicity bracket relative to the broader diorganotin class, informing both safety handling requirements and waste disposal considerations for procurement planning.

Cytotoxicity ranking Organotin toxicology Safety assessment Structure-activity relationship

Low Vapor Pressure Minimizes Evaporative Losses During Long-Duration Reactions Compared to Tetramethyltin

Dibenzyl(dimethyl)stannane has a reported vapor pressure of 4.49 × 10⁻⁵ mmHg at 25 °C, reflecting its relatively high molecular weight and benzyl group contribution . By comparison, tetramethyltin (molecular weight 178.82 g/mol, boiling point 74–78 °C) is highly volatile at ambient temperature, with significant evaporative losses during open-vessel handling or prolonged reaction times . This ~5-order-of-magnitude difference in vapor pressure means dibenzyl(dimethyl)stannane can be handled with reduced concern for atmospheric release and concentration drift due to evaporation during extended reaction campaigns.

Vapor pressure Reagent handling Process robustness Low-volatility reagent

Recommended Application Scenarios for Dibenzyl(dimethyl)stannane Based on Quantitative Differentiation Evidence


High-Temperature Stille Benzylation of Aryl and Heteroaryl Halides

The boiling point of 360.8 °C enables dibenzyl(dimethyl)stannane to be employed in Stille coupling reactions conducted at temperatures exceeding 150 °C, where tetramethyltin (bp 74–78 °C) would be completely lost to the headspace and dimethyldiphenyltin (bp ~308 °C) approaches its thermal limit . This is particularly relevant for coupling with electron-deficient aryl chlorides, which often require elevated temperatures to achieve acceptable oxidative addition rates with palladium catalysts . The dual-benzyl architecture also provides two equivalents of benzyl transfer per tin atom, reducing the required reagent loading for complete conversion.

Synthesis of Benzylated Biaryl Pharmacophores with Reduced Tin Waste

In medicinal chemistry campaigns requiring installation of benzyl groups onto complex (hetero)aryl scaffolds, dibenzyl(dimethyl)stannane offers benzyl transfer with higher atom economy than monobenzyl reagents such as benzyltributyltin . Each mole of dibenzyl(dimethyl)stannane can deliver two moles of benzylated product, theoretically halving the mass of organotin reagent procured and subsequently disposed of as tin-containing waste . The moderate cytotoxicity ranking of dibenzyltin species relative to dibutyltin (the most toxic diorganotin subclass) provides an additional risk-mitigation factor in process-scale planning .

Spectroscopic Reference Standard for 119Sn NMR Method Development

The distinctive ¹¹⁹Sn NMR chemical shift of dibenzyl-substituted tin(IV) species (~ -333.6 ppm in five-coordinate complexes) provides a well-separated spectroscopic window from dimethyltin (~ -247.5 ppm) and dibutyltin (~ -267.0 ppm) analogs when coordinated to identical ligand scaffolds . Quality control and analytical laboratories developing ¹¹⁹Sn NMR methods for organotin reaction monitoring can leverage this large chemical shift dispersion to unambiguously assign benzyl-containing species in complex reaction mixtures, reducing reliance on more time-consuming X-ray crystallographic confirmation.

Controlled-Volatility Precursor for Tin-Containing Thin Film Deposition

The combination of a high boiling point (360.8 °C) and low vapor pressure (4.49 × 10⁻⁵ mmHg at 25 °C) positions dibenzyl(dimethyl)stannane as a candidate precursor for chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes requiring controlled, low-volatility tin sources . Unlike tetramethyltin, which is highly volatile and presents significant inhalation exposure and flammability risks (flash point -12 °C), dibenzyl(dimethyl)stannane's higher flash point (176.3 °C) and lower vapor pressure offer improved handling safety for deposition system integration .

Quote Request

Request a Quote for Dibenzyl(dimethyl)stannane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.